2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide
Description
2-(5-Phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a central acetamide bridge connecting a 5-phenylisoxazole moiety and a thiazole ring. Its design aligns with bioisosteric principles, where heterocycles and amide groups mimic natural substrates or inhibitors .
Properties
IUPAC Name |
2-(5-phenyl-1,2-oxazol-3-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13(16-14-15-6-7-20-14)9-11-8-12(19-17-11)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRVPEPGOTXXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide typically involves the formation of the isoxazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole and thiazole rings. These rings are then coupled using reagents such as acyl chlorides or anhydrides in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems and Substituents
The compound’s structural uniqueness lies in its combination of isoxazole and thiazole rings. Comparisons with similar derivatives highlight key differences:
Key Insights :
- Substituent Effects : Halogenated analogs (e.g., 9c with 4-bromophenyl) show improved binding in docking studies due to hydrophobic interactions, suggesting that the target compound’s phenyl group may confer similar advantages .
Pharmacological Activity Trends
While direct activity data for the target compound are unavailable, evidence from analogs provides insights:
- Antimicrobial Activity: Oxadiazole-thiazole derivatives (4a–4l) and benzothiazole-isoquinoline compounds (4a–4p) demonstrate broad-spectrum antimicrobial activity, attributed to heterocycle-mediated enzyme inhibition .
- Enzyme Inhibition : Coumarin-thiazole derivatives (e.g., compound 5) inhibit α-glucosidase (IC₅₀ ~1.2 µM), suggesting that the thiazole-acetamide framework is critical for binding catalytic sites .
- Cytotoxicity : Intermediate 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide () shows cytotoxicity (CC₅₀ <10 µM), highlighting the impact of substituents like thiocyanate on cell viability .
Molecular Interactions
Docking studies () suggest that:
- Thiazole and acetamide groups anchor compounds to enzymatic active sites via hydrogen bonds.
- Aromatic substituents (e.g., phenyl in the target compound) engage in π-π stacking with hydrophobic pockets.
- The isoxazole’s oxygen may form additional H-bonds compared to oxadiazole or triazole systems .
Biological Activity
Structural Characteristics
The compound features:
- Isoxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom, known for its biological activity.
- Thiazole Ring : Another five-membered ring containing sulfur and nitrogen, often associated with antimicrobial and anticancer properties.
- Acetamide Group : This group may enhance solubility and bioavailability, which are critical for therapeutic applications.
Potential Biological Activities
- Antimicrobial Activity : Compounds containing isoxazole and thiazole rings have been reported to exhibit antimicrobial properties. The structural similarity to other known antimicrobial agents suggests that 2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide could also possess similar activities.
- Anticancer Properties : Research on derivatives of thiazole has indicated potential anticancer mechanisms, particularly through apoptosis induction via caspase activation. The incorporation of the isoxazole moiety may enhance these effects by interacting with specific cellular pathways.
- Enzyme Inhibition : The compound's structure may allow it to act as an inhibitor of various enzymes, including those involved in metabolic processes or signaling pathways. For instance, isoxazole derivatives have been studied for their ability to inhibit tyrosinase, an enzyme crucial in melanin production, which could be relevant in skin-related therapies.
Research Findings
While direct studies on 2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide are scarce, insights can be gathered from related compounds:
| Compound | Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound 3 (related isoxazole) | Tyrosinase Inhibition | 0.51 | |
| Compound 4b (thiazole derivative) | Apoptosis Induction | Not specified |
Case Studies
- Tyrosinase Inhibition : A study involving similar isoxazole compounds demonstrated significant inhibition of tyrosinase activity, suggesting that our compound could also inhibit this enzyme effectively, potentially aiding in skin lightening treatments or melanin-related disorders.
- Apoptosis Induction in Cancer Cells : Research on thiazole derivatives indicated their ability to induce apoptosis in cancer cell lines through caspase activation. This mechanism provides a pathway for further investigation into the anticancer potential of 2-(5-phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
